molecular formula C17H22BFO4 B14064380 (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14064380
M. Wt: 320.2 g/mol
InChI Key: RMFSJADHYQNVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a boronate ester group. These structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Boronate Ester: The boronate ester is synthesized by reacting 2-fluoro-4-bromophenylboronic acid with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Formation of the Acryloyl Intermediate: The acryloyl intermediate is prepared by reacting ethyl acrylate with a suitable base, such as potassium carbonate, under an inert atmosphere.

    Coupling Reaction: The final step involves coupling the boronate ester with the acryloyl intermediate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-(2-fluoro-4-hydroxyphenyl)acrylate.

    Reduction: Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is primarily attributed to its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of biological systems. Additionally, the fluoro-substituted phenyl ring can interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-Ethyl 3-(2-fluoro-4-bromophenyl)acrylate: Lacks the boronate ester group, making it less versatile in chemical reactions.

    (E)-Ethyl 3-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and applications.

Uniqueness

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to the presence of both the fluoro-substituted phenyl ring and the boronate ester group. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H22BFO4

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(11-14(12)19)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3

InChI Key

RMFSJADHYQNVAF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.